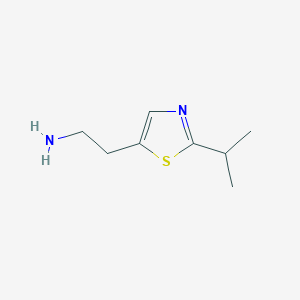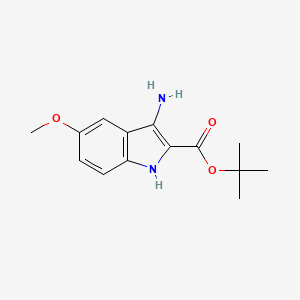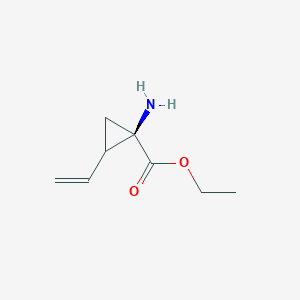
Ethyl 2-fluoro-3-methylpyridine-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with a fluoro and methyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate typically involves the esterification of 2-(2-fluoro-3-methylpyridin-4-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-(2-fluoro-3-methylpyridin-4-yl)acetic acid+ethanolacid catalystEthyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate+water
Industrial Production Methods
On an industrial scale, the production of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate can be achieved using continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as Amberlyst-15 can be employed to facilitate the esterification process, allowing for easy separation and recycling of the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Nucleophilic Substitution: 2-(2-aminomethylpyridin-4-yl)acetate or 2-(2-thiomethylpyridin-4-yl)acetate.
Oxidation: 2-(2-fluoro-3-carboxypyridin-4-yl)acetate.
Reduction: 2-(2-fluoro-3-methylpyridin-4-yl)ethanol.
Applications De Recherche Scientifique
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluoro group enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(3-methylpyridin-4-yl)acetate: Lacks the fluoro group, resulting in different reactivity and biological activity.
Ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate: The chloro group provides different electronic effects compared to the fluoro group, affecting its chemical behavior and applications.
Ethyl 2-(2-fluoro-4-methylpyridin-3-yl)acetate: Positional isomer with different steric and electronic properties.
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate stands out due to the unique combination of the fluoro and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-9(13)6-8-4-5-12-10(11)7(8)2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
RVBQUDSASLVNTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C(=NC=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)


